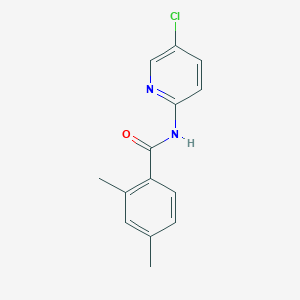![molecular formula C19H19F3N2O2 B244683 2-phenoxy-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B244683.png)
2-phenoxy-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenoxy-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "PTPA" and has been synthesized using different methods.
Mecanismo De Acción
PTPA exerts its effects by inhibiting the activity of protein kinase CK2, which is involved in various cellular processes, including cell growth, proliferation, and survival. PTPA binds to the ATP-binding site of CK2 and prevents its activity, leading to the inhibition of cancer cell growth and other cellular processes.
Biochemical and Physiological Effects:
PTPA has been shown to have various biochemical and physiological effects. PTPA inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. PTPA also inhibits the migration and invasion of cancer cells. Additionally, PTPA has been shown to reduce inflammation and oxidative stress in various cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PTPA has several advantages for lab experiments. PTPA is stable and can be easily synthesized using different methods. PTPA has also been shown to have low toxicity in vitro and in vivo. However, PTPA has some limitations for lab experiments. PTPA is not very soluble in water, which can limit its use in aqueous solutions. Additionally, PTPA has not been extensively studied in vivo, which limits its potential applications.
Direcciones Futuras
PTPA has several potential future directions for scientific research. One of the significant future directions is the investigation of its potential applications in the treatment of neurodegenerative disorders. PTPA has been shown to inhibit the activity of CK2, which is involved in the regulation of neuronal function. Additionally, PTPA has been studied for its potential applications in the treatment of fungal and bacterial infections. Further research is needed to explore the potential applications of PTPA in these areas.
Métodos De Síntesis
PTPA can be synthesized using different methods. One of the most common methods is the reaction of 2-phenoxy-N-(2-pyrrolidin-1-ylphenyl)acetamide with trifluoromethyl iodide in the presence of a base. The reaction produces PTPA with a yield of up to 60%. Another method involves the reaction of 2-phenoxy-N-(2-pyrrolidin-1-ylphenyl)acetamide with trifluoromethyl bromide in the presence of a base. This method produces PTPA with a yield of up to 70%.
Aplicaciones Científicas De Investigación
PTPA has been extensively studied for its potential applications in various fields. One of the significant applications of PTPA is in cancer research. PTPA has been shown to inhibit the growth of cancer cells in vitro and in vivo. PTPA has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, PTPA has been investigated for its antifungal and antibacterial properties.
Propiedades
Fórmula molecular |
C19H19F3N2O2 |
|---|---|
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
2-phenoxy-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C19H19F3N2O2/c20-19(21,22)14-8-9-17(24-10-4-5-11-24)16(12-14)23-18(25)13-26-15-6-2-1-3-7-15/h1-3,6-9,12H,4-5,10-11,13H2,(H,23,25) |
Clave InChI |
HDYNBBDIGZPARS-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(F)(F)F)NC(=O)COC3=CC=CC=C3 |
SMILES canónico |
C1CCN(C1)C2=C(C=C(C=C2)C(F)(F)F)NC(=O)COC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244600.png)
![N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244602.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbutanamide](/img/structure/B244603.png)
![2-methyl-N-{3-[(3-methylbutanoyl)amino]phenyl}benzamide](/img/structure/B244604.png)
![N-(3-{[(2-bromo-4,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B244605.png)

![2-(2-chlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B244614.png)
![N-[2-(difluoromethoxy)phenyl]-3-methoxy-2-naphthamide](/img/structure/B244616.png)
![N-[2-(difluoromethoxy)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B244617.png)
![5-bromo-N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B244619.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-3-chloro-4-methoxybenzamide](/img/structure/B244620.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide](/img/structure/B244621.png)
![N-[2-chloro-5-(propionylamino)phenyl]-2-methylpropanamide](/img/structure/B244622.png)
![2-chloro-N-{4-[(2-fluorobenzoyl)amino]-2-methoxyphenyl}benzamide](/img/structure/B244623.png)